![molecular formula C18H15FN2O3S B2954090 2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide CAS No. 929473-90-5](/img/structure/B2954090.png)

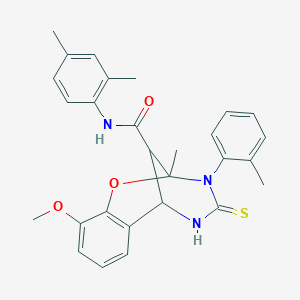

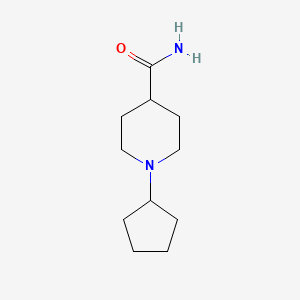

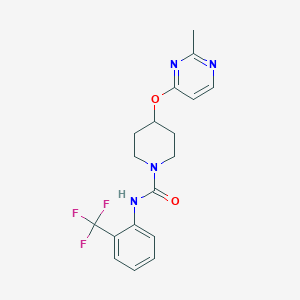

2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a thiazolidinedione derivative with fluorophenyl and methylphenyl groups. Thiazolidinediones are a class of compounds that have been studied for their biological activities . The presence of fluorophenyl groups could potentially enhance the biological activity of the compound due to the unique properties of fluorine.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

One study involved the synthesis of derivatives related to the chemical compound, focusing on their anti-inflammatory activity. Specifically, certain derivatives showed significant anti-inflammatory effects, highlighting the potential therapeutic applications of these compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).

Hypoglycemic Activity

Another aspect of research on this compound class includes the evaluation of hypoglycemic activity. Novel derivatives were synthesized and tested for their potential to lower blood sugar levels in an animal model, with some showing promising results. This suggests a potential use in managing diabetes or related metabolic disorders (Nikalje, Deshp, & Une, 2012).

Antibacterial and Antifungal Activities

Research has also explored the antimicrobial properties of thiazolidinone derivatives. A study reported the synthesis of new derivatives and their testing against various bacterial and fungal strains, indicating the compound's utility in developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Antioxidant and Anti-inflammatory Compounds

Further research has delved into the antioxidant and anti-inflammatory capabilities of specific derivatives, revealing compounds that exhibit both activities. This dual function suggests potential for these compounds in therapies aimed at conditions where oxidative stress and inflammation are key factors (Koppireddi et al., 2013).

Wirkmechanismus

Target of Action

The compound contains a thiazolidine-dione moiety, which is found in some antidiabetic drugs like pioglitazone. These drugs often target peroxisome proliferator-activated receptors (PPARs), which play a crucial role in the regulation of insulin sensitivity .

Mode of Action

If this compound acts similarly to other thiazolidinediones, it might bind to PPARs, leading to changes in the expression of genes involved in glucose and lipid metabolism .

Biochemical Pathways

Activation of PPARs can affect several biochemical pathways, including those involved in glucose uptake, fatty acid storage, and inflammation .

Result of Action

The cellular effects would depend on the specific targets of this compound. If it targets PPARs like other thiazolidinediones, it could potentially improve insulin sensitivity and reduce blood glucose levels .

Eigenschaften

IUPAC Name |

2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S/c1-11-2-6-13(7-3-11)20-16(22)10-15-17(23)21(18(24)25-15)14-8-4-12(19)5-9-14/h2-9,15H,10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWLLGGNQVPLII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2954021.png)

![(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2954023.png)